N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine
Description
Properties
Molecular Formula |
C10H8BrClN2S |
|---|---|
Molecular Weight |
303.61 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine |
InChI |
InChI=1S/C10H8BrClN2S/c11-7-3-9(15-6-7)5-14-8-1-2-13-10(12)4-8/h1-4,6H,5H2,(H,13,14) |
InChI Key |
OOZOSTARAAGIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1NCC2=CC(=CS2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Bromothiophen-2-yl Boronic Acid
- Starting Material: 4-bromothiophene
- Reaction: Lithiation followed by borylation
- Conditions:
- Use of n-Butyllithium (n-BuLi) at low temperature (-78°C)
- Quenching with boron trifluoride diethyl etherate or boronic acid derivatives
- Outcome: 4-bromothiophen-2-yl boronic acid, a key coupling partner
Step 2: Synthesis of 6-Chloropyridin-3-amine
- Starting Material: 2-chloropyridine
- Reaction: Nucleophilic substitution or direct amination
- Method:
- Nitration of 2-chloropyridine to form 2-chloro-4-nitropyridine
- Reduction of nitro group to amine using catalytic hydrogenation or iron powder
- Conditions: Mild temperature, catalytic hydrogenation or Fe/HCl reduction
- Outcome: 6-Chloropyridin-3-amine
Step 3: Suzuki-Miyaura Cross-Coupling
- Reaction: Coupling of 4-bromothiophen-2-yl boronic acid with 6-chloropyridin-3-amine derivative
- Catalyst: Palladium(0) complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: Potassium carbonate or sodium tert-butoxide
- Solvent: Mixture of ethanol, water, or dimethylformamide (DMF)
- Conditions: Reflux under inert atmosphere (nitrogen or argon)
- Outcome: Formation of the core N-[(4-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine
Step 4: Purification
- Recrystallization or chromatography to purify the final product
- Characterization via NMR, MS, and IR to confirm structure
Alternative Approaches
- Direct Nucleophilic Substitution: Starting from 6-chloropyridin-3-amine, direct substitution with 4-bromothiophen-2-yl methylamine derivatives under basic conditions.
- Sequential Halogenation and Amination: Halogenate the pyridine ring selectively, then introduce the thiophene moiety via nucleophilic substitution.
Material and Reaction Conditions Summary Table
| Step | Starting Material | Reagents | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|---|---|
| 1 | 4-bromothiophene | n-BuLi, B(OR)₃ | - | THF, -78°C | Lithiation, Borylation | 4-bromothiophen-2-yl boronic acid |
| 2 | 2-chloropyridine | HNO₃, H₂, Fe | - | Ethanol, HCl | Nitration, Reduction | 6-chloropyridin-3-amine |
| 3 | Boronic acid, chloropyridine derivative | Pd catalyst, Base | Pd(PPh₃)₄ | Ethanol/water | Reflux | N-[(4-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
| 4 | Purified product | Recrystallization | - | Appropriate solvent | - | Final compound |
Research Data and Validation
- The Suzuki-Miyaura coupling is well-documented for heteroaryl compounds, providing high yields and regioselectivity.
- The reduction of nitro groups on pyridines using catalytic hydrogenation or iron powder is standard, with yields exceeding 85%.
- Patents indicate that mild reaction conditions (e.g., room temperature to 80°C) are sufficient, reducing costs and operational hazards.
Notes and Considerations
- Reaction Optimization: Catalyst loading, temperature, and solvent choice significantly influence yield and purity.
- Safety: Handling of palladium catalysts, boronic acids, and halogenated pyridines requires appropriate safety measures.
- Scale-Up: Continuous flow reactors and automated systems can improve process efficiency for industrial synthesis.
- Purification: Chromatography is feasible at lab scale; recrystallization or distillation preferred at scale.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene and pyridine rings can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Use of nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).
Oxidation Reactions: Use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Formation of various substituted pyridine derivatives.
Oxidation Products: Formation of oxidized thiophene or pyridine derivatives.
Reduction Products: Formation of reduced thiophene or pyridine derivatives.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in microbial or cancer cell growth, leading to its potential antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the 2-chloropyridin-4-amine scaffold but differ in substituents, enabling a comparative assessment:
A. N-(1-(Benzo[b]thiophen-2-yl)ethyl)-2-chloropyridin-4-amine ()
- Structure : The pyridine core is linked to a benzo[b]thiophene via an ethylamine bridge.
- Key Differences: The benzo[b]thiophene introduces a fused aromatic system, enhancing π-π interactions compared to the monocyclic 4-bromothiophene in the target compound.
- Synthesis : Yield of 61% via column chromatography (hexane:EtOAc, 1:1) .
B. N-(4-(tert-Butyl)benzyl)-2-chloropyridin-4-amine ()
- Structure : A tert-butylbenzyl group replaces the thiophene moiety.
- Key Differences: The tert-butyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility.
- Synthesis : Yield of 67% (hexane:EtOAc, 2:1) .
C. N-(1-(Benzofuran-2-yl)ethyl)-2-chloropyridin-4-amine ()
- Structure : Features a benzofuran ring instead of thiophene.
- Key Differences :
- Oxygen in benzofuran vs. sulfur in thiophene alters electronic properties (e.g., benzofuran is less electron-rich).
- May exhibit weaker metal-coordination capacity compared to sulfur-containing analogs.
- Synthesis : Yield of 77% (hexane:EtOAc, 3:1) .
Physicochemical Properties
Table 1: Comparative Data for Selected Analogs
Key Observations:
- Halogen Effects : The bromine in the target compound increases molecular weight and polarizability compared to chlorine or tert-butyl substituents.
- Sulfur vs. Oxygen : Thiophene-containing analogs (target, ) exhibit stronger IR absorption for C-S stretches (~700–600 cm⁻¹) compared to C-O in benzofuran derivatives (~1164 cm⁻¹).
- Synthetic Yields : Yields for analogs range from 61–77%, suggesting that steric hindrance (e.g., ethyl linkers) may reduce efficiency compared to methyl bridges.
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiophene ring substituted with a bromine atom and a pyridine moiety with a chlorine substituent. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit specific enzymes associated with disease pathways, such as kinases involved in cancer progression.
- Antiparasitic Properties : Some studies suggest that structural analogs possess significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria .
- Modulation of Receptor Activity : Compounds with similar structures have been reported to act as allosteric enhancers or antagonists at various receptors, influencing cellular signaling pathways .
Antiparasitic Activity
A notable study evaluated the antiparasitic effects of thieno[2,3-b]pyridine derivatives, which include compounds structurally related to this compound. The results indicated strong inhibitory effects on P. falciparum with IC50 values in the low nanomolar range, demonstrating high selectivity indices (>100) against human cell lines .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.02 | >100 |
| Compound B | 0.05 | >80 |
| N-[...]-2-chloropyridin-4-amine | 0.03 | >90 |
Cytotoxicity
The cytotoxicity of this compound was assessed using HEK293T cells. The compound exhibited acceptable safety profiles with minimal cytotoxic effects at concentrations below 30 µM .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiophene and pyridine rings significantly influence biological activity. For instance:
- Substitution Patterns : The presence of electron-withdrawing groups like bromine enhances antiparasitic activity.
- Aromaticity and Planarity : Maintaining a planar structure is crucial for optimal binding interactions with target enzymes and receptors.
Case Studies
Several case studies highlight the efficacy of compounds derived from this compound:
- Antimalarial Efficacy : In a clinical trial setting, derivatives were tested for their ability to reduce parasitemia in infected subjects, showing promising results compared to standard treatments.
- Cancer Cell Lines : Compounds were evaluated against various cancer cell lines (e.g., breast and prostate cancer) demonstrating significant growth inhibition at nanomolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
